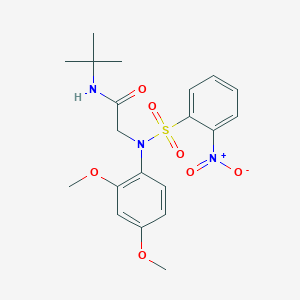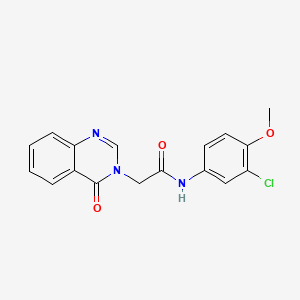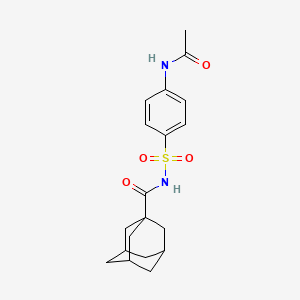
N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide is a complex organic compound with a unique structure that includes tert-butyl, dimethoxy, nitrophenyl, and sulfonylanilino groups
Vorbereitungsmethoden
The synthesis of N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the tert-butyl group: This can be achieved through the reaction of tert-butylamine with an appropriate acylating agent.
Introduction of the dimethoxy groups: This step involves the methoxylation of an aromatic ring, often using methanol and a catalyst.
Attachment of the nitrophenyl group: This can be done through nitration reactions, where a nitro group is introduced to the aromatic ring.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Final coupling: The intermediate compounds are then coupled to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow processes.
Analyse Chemischer Reaktionen
N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonylanilino group can modulate enzyme activity, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide can be compared with similar compounds such as:
N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide: This compound has a methyl group instead of a nitro group, which can result in different chemical and biological properties.
2-Amino-N-(tert-butyl)acetamide: This simpler compound lacks the dimethoxy and sulfonylanilino groups, making it less complex and potentially less active in certain applications.
N-(tert-butyl)-2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide: This compound has a similar structure but with different substituents, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7S/c1-20(2,3)21-19(24)13-22(15-11-10-14(29-4)12-17(15)30-5)31(27,28)18-9-7-6-8-16(18)23(25)26/h6-12H,13H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBFCHIFGOWQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=C(C=C(C=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride](/img/structure/B5227859.png)
![N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5227873.png)
![2-(2,4-difluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B5227879.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5227882.png)
![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5227888.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5227902.png)
![N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5227907.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B5227915.png)
![1-(3-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5227925.png)

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5227948.png)
}propanamide](/img/structure/B5227950.png)
![4-[4-(benzyloxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5227953.png)
